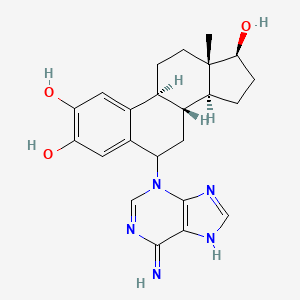![molecular formula C18H16N6Na2O8S3 B13407007 Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefonicid sodium, also known as 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt, is a second-generation cephalosporin antibiotic. It is administered intravenously or intramuscularly and is used to treat bacterial infections such as urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections .
Vorbereitungsmethoden
Cefonicid sodium is synthesized through a series of chemical reactions. The key intermediate in its preparation is the 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt . The synthetic route involves the nucleophilic displacement of the 3-acetoxy moiety with the appropriately substituted tetrazole thiole . Industrial production methods have been optimized to improve yield and reduce reaction time, making the process more cost-effective and energy-efficient .
Analyse Chemischer Reaktionen
Cefonicid sodium undergoes various chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include boron trifluoride and other nucleophiles . The major products formed from these reactions are intermediates that lead to the final cefonicid sodium compound .
Wissenschaftliche Forschungsanwendungen
Cefonicid sodium has a wide range of scientific research applications. In chemistry, it is used as a reference standard for quality control and assay purposes . In biology and medicine, it is employed to study bacterial cell wall synthesis and the inhibition of penicillin-binding proteins . Additionally, it is used in the pharmaceutical industry for the development of new antibiotics and the study of antibiotic resistance .
Wirkmechanismus
Cefonicid sodium exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Vergleich Mit ähnlichen Verbindungen
Cefonicid sodium is similar to other second-generation cephalosporins such as cefamandole, cefoperazone, and latamoxef . it is unique in its specific structure and the presence of the sulfomethyl-tetrazole moiety, which contributes to its distinct pharmacological properties . Other similar compounds include cefoxitin, ceforanide, cefazolin, and cephalothin .
Eigenschaften
Molekularformel |
C18H16N6Na2O8S3 |
|---|---|
Molekulargewicht |
586.5 g/mol |
IUPAC-Name |
disodium;(6S,7S)-7-[[(2S)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O8S3.2Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t11-,13-,16-;;/m0../s1 |
InChI-Schlüssel |
NAXFZVGOZUWLEP-XEHJWXMJSA-L |
Isomerische SMILES |
C1C(=C(N2[C@@H](S1)[C@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)


![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)


![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)


